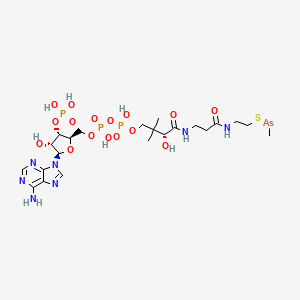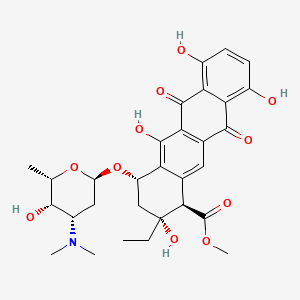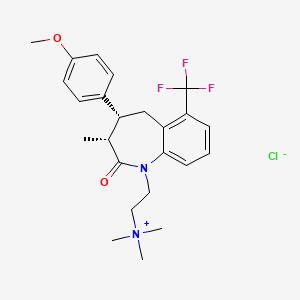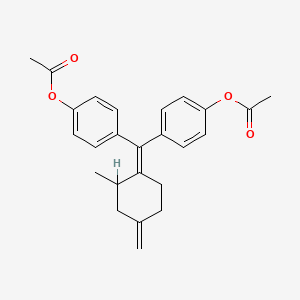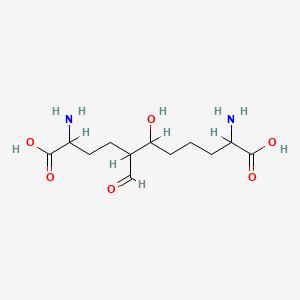
4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making this compound a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. One common method includes the reaction of 4-ethoxyphenylhydrazine with benzyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then subjected to cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, disrupting DNA replication and transcription processes. These interactions lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-benzyl-5-(4-methoxyphenyl)-2H-1,2,4-triazole-3-thione
- 4-benzyl-5-(4-chlorophenyl)-2H-1,2,4-triazole-3-thione
- 4-benzyl-5-(4-methylphenyl)-2H-1,2,4-triazole-3-thione
Uniqueness
4-benzyl-5-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs.
Propiedades
Fórmula molecular |
C17H17N3OS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-benzyl-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)16-18-19-17(22)20(16)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) |
Clave InChI |
GBHZFUVNXPAEKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Solubilidad |
2.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate](/img/structure/B1207649.png)
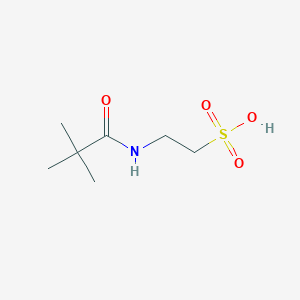

![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)

